molecular formula C20H22N4OS B2914024 N-(4-ethylbenzyl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1286722-13-1

N-(4-ethylbenzyl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2914024
CAS RN: 1286722-13-1
M. Wt: 366.48
InChI Key: GPPCIVKVKIOYFD-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide, also known as ETAA, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound has shown promising results in various preclinical studies, indicating its potential as a drug candidate.

Scientific Research Applications

Anticancer Potential

The synthesis of novel 1,3,4-thiadiazole derivatives, such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide, has demonstrated promising anticancer activities. These compounds were evaluated against MCF-7 and A549 tumor cell lines, showing significant cytotoxicity. The most active compound exhibited an IC50 value of 0.084 ± 0.020 mmol L−1 against MCF7 cancer cells and 0.034 ± 0.008 mmol L−1 against A549 cancer cells, comparable to cisplatin. Additionally, the aromatase inhibitory activity of these compounds was assessed, indicating potential for selective cytotoxic activities (Çevik et al., 2020).

Heterocyclic Chemistry Advancements

The development of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives showcases the versatility of thiadiazole compounds in heterocyclic chemistry. These derivatives were synthesized using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis, illustrating an efficient method for producing novel compounds with potential biological applications (Yu et al., 2014).

Enzyme Inhibition for Cancer Therapy

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds with a thiadiazole moiety, have been synthesized as potent and selective inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown efficacy in attenuating the growth of cancer cells in vitro and in mouse models, highlighting the therapeutic potential of thiadiazole derivatives in targeting metabolic pathways in cancer cells (Shukla et al., 2012).

Antimicrobial and Urease Inhibition Activities

N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been synthesized and evaluated for their biological activities, including antioxidant, antibacterial, and urease inhibition. These compounds displayed significant activity, particularly in urease inhibition, outperforming standard treatments. This highlights the potential of thiadiazole derivatives in developing new antimicrobial agents and treatments for conditions associated with urease activity (Gull et al., 2016).

properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-2-[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-3-15-8-10-16(11-9-15)13-21-18(25)12-19-23-24-20(26-19)22-17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPCIVKVKIOYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)CC2=NN=C(S2)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylbenzyl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide

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